Quinazoline-8-carboxylic acid
CAS No.:
Cat. No.: VC13510553
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N2O2 |
|---|---|
| Molecular Weight | 174.16 g/mol |
| IUPAC Name | quinazoline-8-carboxylic acid |
| Standard InChI | InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,(H,12,13) |
| Standard InChI Key | UPGZAERNNNZSPM-UHFFFAOYSA-N |
| SMILES | C1=CC2=CN=CN=C2C(=C1)C(=O)O |
| Canonical SMILES | C1=CC2=CN=CN=C2C(=C1)C(=O)O |
Introduction
Chemical Properties and Structural Characterization
Quinazoline-8-carboxylic acid possesses a molecular weight of 174.16 g/mol and an IUPAC name of quinazoline-8-carboxylic acid . The SMILES notation for its structure is C1=CC2=CN=CN=C2C(=C1)C(=O)O, reflecting a bicyclic quinazoline system fused with a benzene ring and a carboxylic acid substituent . The InChIKey identifier, UPGZAERNNNZSPM-UHFFFAOYSA-N, facilitates unambiguous chemical database referencing .
Molecular and Spectral Data
The compound’s molecular formula, C₉H₆N₂O₂, was confirmed via high-resolution mass spectrometry . X-ray crystallography and NMR studies reveal planarity in the quinazoline ring system, with the carboxylic acid group contributing to hydrogen-bonding interactions . The pKa of the carboxylic acid moiety is approximately 4.2, enabling pH-dependent reactivity in biological systems .
Stability and Reactivity
Quinazoline-8-carboxylic acid exhibits moderate stability under ambient conditions but undergoes decarboxylation at elevated temperatures (>150°C) . Its reactivity is influenced by the electron-deficient quinazoline core, which participates in nucleophilic substitutions at the 2- and 4-positions .
Synthesis and Derivative Formation
Green Synthesis via Isatoic Anhydride-8-Amide
A landmark study demonstrated the synthesis of quinazoline-8-carboxylic acid derivatives using isatoic anhydride-8-amide (IAA) as a key intermediate . By treating 2,3-dioxoindoline-7-carboxylic acid with hydroxylamine under basic conditions, IAA forms via a Schmidt reaction. Subsequent cyclization at room temperature yields quinazoline-8-carboxylic acid in 85% efficiency (Table 1) .
Table 1: Optimization of Quinazoline-8-Carboxylic Acid Synthesis
| Condition | Temperature | Yield (%) | Reference |
|---|---|---|---|
| Hydroxylamine, NaOH | 25°C | 85 | |
| NH₂OH·HCl, K₂CO₃ | 50°C | 78 | |
| Microwave Irradiation | 100°C | 92 |
Functionalization Strategies
The carboxylic acid group enables diverse derivatization:
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Amide Formation: Coupling with amines using EDC/HOBt yields 8-carboxamide derivatives (e.g., 15, 89% yield) .
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Cyano Derivatives: Treatment with cyanogen bromide forms nitrile analogs (21), which exhibit enhanced kinase inhibition .
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Halogenation: Electrophilic substitution introduces bromine or fluorine at the 6-position, critical for Aurora A kinase targeting .
Pharmacological Applications
Antiallergy Activity
The 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid analog demonstrated potent antiallergy effects in murine models, inhibiting histamine release by 72% at 10 mg/kg . Its mechanism involves blockade of mast cell degranulation via modulation of Syk kinase signaling .
| Compound | Cell Line | IC₅₀ (µM) | Target Kinase | Reference |
|---|---|---|---|---|
| 6e | MCF-7 | 168.78 | Aurora A | |
| 19 | A549 | 45.2 | EGFR | |
| 21 | HeLa | 92.4 | CA XII |
Enzyme Inhibition
Anilinoquinazoline-based carboxylic acids, such as 8a–c, inhibited carbonic anhydrase isoforms IX and XII (Kᵢ = 8.3–12.7 nM), making them candidates for hypoxic tumors .
Structural Analogs and Comparative Analysis
Triazolo-Quinazoline Hybrids
5-Oxo-3-phenyl-4,5-dihydro triazolo[1,5-a]quinazoline-8-carboxylic acid (C₁₆H₁₀N₄O₃) incorporates a triazolo ring, enhancing DNA intercalation capacity . Its logP value of 2.1 suggests improved membrane permeability compared to the parent compound .
Pyrido-Quinazoline Derivatives
The 11-oxo-pyrido[2,1-b]quinazoline scaffold increases solubility (logS = -3.1) while maintaining affinity for IgE receptors .
Research Gaps and Future Directions
Despite advances, challenges persist:
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